molecular formula C24H20FN3O4 B2787580 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 898436-95-8

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Katalognummer B2787580
CAS-Nummer: 898436-95-8
Molekulargewicht: 433.439
InChI-Schlüssel: DZWAILRFMGMZNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, also known as DFIM, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. DFIM belongs to the class of indolizine derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in the cell. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. This compound has been found to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in preclinical studies for the treatment of various diseases. This compound is also relatively easy to synthesize using a multi-step process. However, one of the limitations is that the exact mechanism of action of this compound is not fully understood. This compound also has limited solubility in water, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide. One of the future directions is to further elucidate the mechanism of action of this compound. This can help in the development of more effective therapeutic strategies. Another future direction is to investigate the potential of this compound in combination with other drugs for the treatment of various diseases. This compound can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Finally, more in vivo studies are needed to validate the therapeutic potential of this compound in various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for the treatment of various diseases. This compound can be synthesized using a multi-step process starting from 3,4-dimethoxyphenylacetic acid. This compound exerts its therapeutic effects by modulating various signaling pathways in the cell. This compound has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, including further elucidating its mechanism of action and investigating its potential in combination with other drugs.

Synthesemethoden

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide can be synthesized using a multi-step process starting from 3,4-dimethoxyphenylacetic acid. The first step involves the conversion of 3,4-dimethoxyphenylacetic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-fluorobenzoyl chloride and triethylamine to obtain the intermediate compound. The final step involves the cyclization of the intermediate compound using 1,1'-carbonyldiimidazole and 2-aminobenzamide to obtain this compound.

Wissenschaftliche Forschungsanwendungen

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Eigenschaften

IUPAC Name

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWAILRFMGMZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.